5-Chloro-6-{[4-(dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-{[4-(dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines a pyridine ring with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-{[4-(dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring and the cyclohexyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can help optimize the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-{[4-(dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
5-Chloro-6-{[4-(dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in studies of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry: It can be used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-6-{[4-(dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Chloro-6-{[4-(dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile include:
- 5-Chloro-6-{[4-(methylamino)cyclohexyl]oxy}pyridine-3-carbonitrile
- 5-Chloro-6-{[4-(ethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile
- 5-Chloro-6-{[4-(propylamino)cyclohexyl]oxy}pyridine-3-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
5-chloro-6-[4-(dimethylamino)cyclohexyl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-18(2)11-3-5-12(6-4-11)19-14-13(15)7-10(8-16)9-17-14/h7,9,11-12H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPJRHFZGVMCMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=C(C=C(C=N2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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